

# 2-((2-Cyclohexylethyl)amino)adenosine vs. CPA: A Comparative Analysis for Researchers

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## Compound of Interest

Compound Name:	2-((2-Cyclohexylethyl)amino)adenosine
Cat. No.:	B054824

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A detailed examination of two adenosine receptor agonists, **2-((2-Cyclohexylethyl)amino)adenosine** and N6-Cyclopentyladenosine (CPA), reveals distinct pharmacological profiles, highlighting their differential selectivity for adenosine receptor subtypes. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering an objective look at the performance of **2-((2-Cyclohexylethyl)amino)adenosine**, also known as CGS 22492, and the widely used adenosine A1 receptor agonist, CPA. The analysis focuses on their receptor binding affinities and functional effects, underpinned by a review of existing experimental data.

## At a Glance: Key Differences

Feature	2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)	CPA (N6-Cyclopentyladenosine)
Primary Target	Adenosine A2A Receptor	Adenosine A1 Receptor
Receptor Selectivity	Selective for A2A over A1	Highly selective for A1 over A2A and A3
Functional Effect	Vasodilation (A2A-mediated)	Inhibition of adenylyl cyclase (A1-mediated)

## Quantitative Data Summary

The following table summarizes the available quantitative data for both compounds. It is important to note that a direct, head-to-head comparative study providing binding affinities ( $K_i$  values) for both compounds across all adenosine receptor subtypes under identical experimental conditions is not readily available in the public domain. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

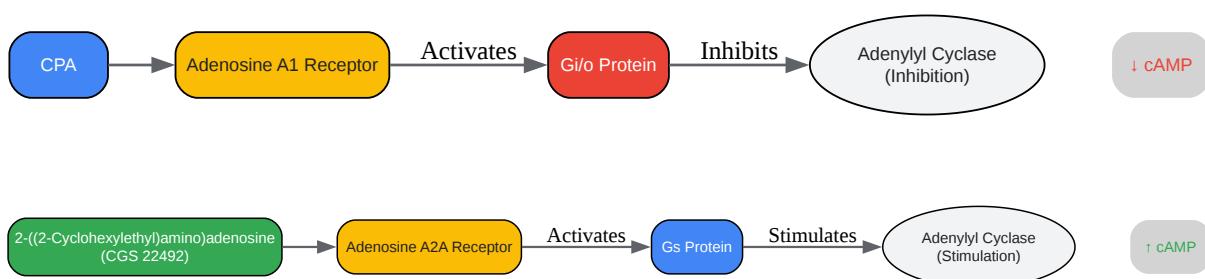
Compound	Receptor Subtype	Binding Affinity (Ki)	Functional Potency (EC50/IC50)
2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)	Human A2A	-	11.27 $\mu$ M (Vasodilation in human coronary artery) <sup>[1]</sup>
Human A1	-	-	
Human A2B	-	-	
Human A3	-	-	
CPA (N6-Cyclopentyladenosine)	Human A1	2.3 nM <sup>[2]</sup>	-
Human A2A	790 nM <sup>[2]</sup>	2.2 $\mu$ M (Stimulation of adenylyl cyclase in human platelet membranes)	
Human A3	43 nM <sup>[2]</sup>	-	
Human A2B	-	18.6 $\mu$ M	

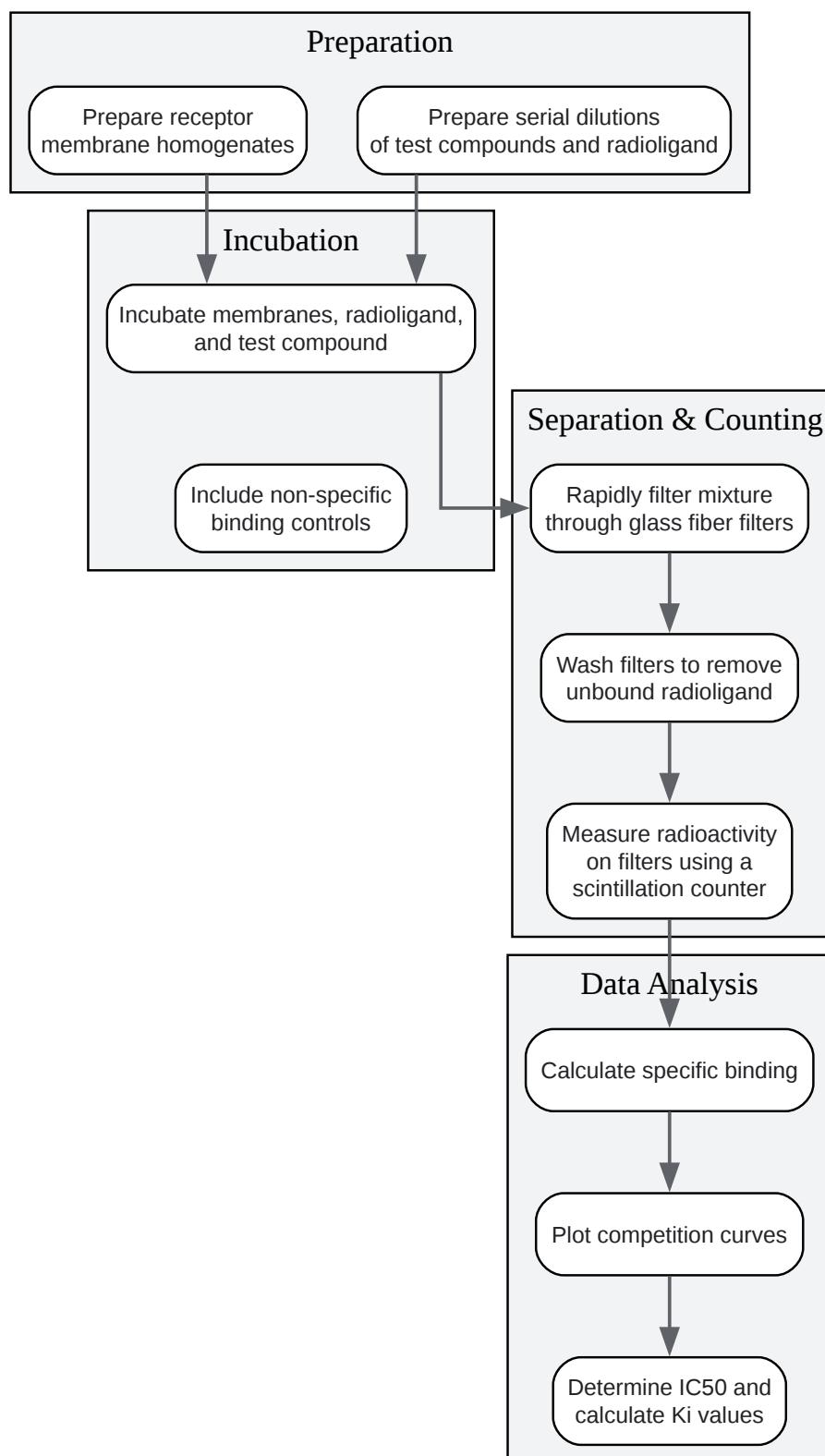
Data for CGS 22492 binding affinity is not available in the provided search results. The EC50 value reflects its functional effect in a specific assay. CPA data is derived from studies on human receptors.<sup>[2]</sup>

## Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of **2-((2-Cyclohexylethyl)amino)adenosine** and CPA stem from their preferential activation of different adenosine receptor subtypes, which in turn trigger opposing intracellular signaling cascades.

CPA, as a potent and selective A1 adenosine receptor agonist, primarily activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



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## References

- 1. Vasodilatory effects of adenosine A2 receptor agonists CGS 21680 and CGS 22492 in human vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
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